
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C19H25FN6O and its molecular weight is 372.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N6O
- Molecular Weight : 360.5 g/mol
- CAS Number : 1448125-63-0
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized to act as a kinase inhibitor, affecting various signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 36.12 | Induction of apoptosis |
MCF7 | 0.46 | Inhibition of Aurora-A kinase |
NCI-H460 | 0.39 | Inhibition of cell proliferation |
HeLa | 7.01 | Topoisomerase-IIa inhibition |
These findings suggest that the compound may function by inducing apoptosis and inhibiting critical kinases involved in cancer cell growth.
Inhibition of Kinases
The compound has been shown to selectively inhibit receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which plays a role in inflammatory responses and cancer progression. The inhibition of RIPK2 can lead to reduced tumor growth and metastasis.
Study 1: Antitumor Efficacy
A study conducted by Liu et al. demonstrated that the compound exhibited potent antitumor activity against the A549 lung cancer cell line with an IC50 value of 36.12 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Kinase Inhibition
In another investigation, the compound was evaluated for its ability to inhibit Aurora-A kinase, essential for mitotic processes. The IC50 value reported was 0.16 ± 0.03 µM, indicating strong inhibitory potential compared to standard chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in disease processes. Notably, it has shown efficacy against Plasmodium falciparum protein kinases, which are critical in malaria pathogenesis. The compound's ability to interact with kinase ATP binding sites positions it as a potential therapeutic agent for malaria and possibly other diseases associated with kinase dysregulation.
Medicinal Chemistry Applications
The primary applications of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea lie in:
- Antimalarial Research : Its inhibitory effects on Plasmodium falciparum suggest it could be developed into an effective antimalarial drug.
- Cancer Therapy : Due to its kinase inhibition properties, the compound may also be explored for its applications in cancer treatment, particularly in targeting aberrant kinase activity that drives tumor growth.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. These steps include:
- Preparation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine group is incorporated into the structure during the synthesis.
- Formation of the Urea Linkage : This is accomplished by reacting an intermediate with an isocyanate.
Optimizing these synthetic routes can enhance yield and purity, making it suitable for industrial-scale production.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antimalarial Efficacy : One study demonstrated that this compound effectively inhibited Plasmodium falciparum growth in vitro, suggesting its potential as a new class of antimalarial agents.
- Kinase Inhibition Profiles : Another investigation focused on its binding affinity to various kinases, revealing that structural modifications significantly affect its interaction profile compared to other kinase inhibitors.
Eigenschaften
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O/c1-12-5-6-15(11-16(12)20)23-19(27)24-17-13(2)21-18(22-14(17)3)26-9-7-25(4)8-10-26/h5-6,11H,7-10H2,1-4H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFTUQAWWBEOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.